N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17797240
InChI: InChI=1S/C6H11N3O2S/c1-3-8-12(10,11)6-4-7-9(2)5-6/h4-5,8H,3H2,1-2H3
SMILES:
Molecular Formula: C6H11N3O2S
Molecular Weight: 189.24 g/mol

N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide

CAS No.:

Cat. No.: VC17797240

Molecular Formula: C6H11N3O2S

Molecular Weight: 189.24 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide -

Specification

Molecular Formula C6H11N3O2S
Molecular Weight 189.24 g/mol
IUPAC Name N-ethyl-1-methylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C6H11N3O2S/c1-3-8-12(10,11)6-4-7-9(2)5-6/h4-5,8H,3H2,1-2H3
Standard InChI Key UWXGFODBSNVPSX-UHFFFAOYSA-N
Canonical SMILES CCNS(=O)(=O)C1=CN(N=C1)C

Introduction

Chemical Identity and Structural Characteristics

Fundamental Chemical Descriptors

N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name, N-ethyl-1-methylpyrazole-4-sulfonamide, and alternates under synonyms such as CS-0351280 and EN300-1452534 . The compound’s molecular formula, C₆H₁₁N₃O₂S, reflects a composition of six carbon atoms, eleven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom . With a molecular weight of 189.24 g/mol, it falls within the range of small-molecule intermediates commonly utilized in medicinal chemistry .

Structural Elucidation

The compound’s two-dimensional (2D) structure features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 4-position with a sulfonamide moiety. The sulfonamide group itself is further modified with an ethyl chain, contributing to the molecule’s amphiphilic character . The SMILES notation, CCNS(=O)(=O)C1=CN(N=C1)C, encodes this arrangement, while the InChIKey (UWXGFODBSNVPSX-UHFFFAOYSA-N) provides a unique identifier for computational referencing . Three-dimensional (3D) conformational analyses reveal rotational flexibility around the sulfonamide’s nitrogen-sulfur bond, which may influence its intermolecular interactions in biological systems .

Physicochemical Properties

Partitioning and Solubility

The compound’s octanol-water partition coefficient (XLogP3) is calculated as -0.4, indicating moderate hydrophilicity . This value suggests a balanced distribution between aqueous and lipid phases, a desirable trait for intermediates requiring solubility in both polar and nonpolar reaction media. The presence of a sulfonamide group enhances water solubility through hydrogen bonding, while the ethyl and methyl substituents contribute to lipid compatibility .

Hydrogen Bonding and Molecular Interactions

N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide exhibits one hydrogen bond donor (the sulfonamide NH group) and four hydrogen bond acceptors (two sulfonyl oxygens and two pyrazole nitrogens) . These features facilitate interactions with biological targets, such as enzymes or receptors, and influence crystallization behavior during purification processes. The rotatable bond count of three, primarily associated with the ethyl and sulfonamide groups, confers conformational variability that may impact packing efficiency in solid-state forms .

Synthesis and Manufacturing

Industrial Production Standards

Commercial suppliers such as MolCore BioPharmatech synthesize the compound under ISO-certified conditions, achieving purities ≥97% . The manufacturing process likely involves sulfonation of 1-methylpyrazole followed by amidation with ethylamine, though proprietary optimization ensures high yield and minimal byproducts . Strict adherence to Good Manufacturing Practices (GMP) guarantees consistency for pharmaceutical applications, particularly in API synthesis .

Scale-Up Considerations

Key challenges in large-scale production include controlling exothermic reactions during sulfonation and preventing hydrolysis of the sulfonamide group. Process analytical technology (PAT) monitors critical quality attributes such as residual solvents and sulfonic acid impurities. Suppliers recommend storage in airtight containers under inert gas to mitigate degradation .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s primary application lies in constructing more complex molecules, particularly protease inhibitors and kinase modulators. Its pyrazole core serves as a bioisostere for imidazole rings, offering improved metabolic stability in drug candidates . Recent patents highlight its incorporation into antiviral agents targeting RNA-dependent RNA polymerases, where the sulfonamide group participates in key hydrogen-bonding interactions with viral proteins .

Antibiotic Development

Structure-activity relationship (SAR) studies utilize N-ethyl-1-methyl-1H-pyrazole-4-sulfonamide to optimize bacterial efflux pump inhibitors. The ethyl group enhances membrane permeability, while the sulfonamide moiety disrupts protein-protein interactions in multidrug resistance pathways . Preclinical data suggest synergistic effects when combined with β-lactam antibiotics against Gram-positive pathogens .

Regulatory and Quality Considerations

Compliance with Pharmacopeial Standards

Pharmaceutical-grade material must meet stringent impurity profiles, with residual solvents limited to ICH Q3C Class 2 thresholds . Batch-specific certificates of analysis (CoA) document parameters such as assay purity, heavy metal content, and microbial limits . Regulatory submissions require full characterization of polymorphic forms, as crystallization conditions can affect bioavailability in final APIs .

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